BenchChemオンラインストアへようこそ!

CNX-011-67

GPR40 Agonist Potency EC50

CNX-011-67 is a small molecule, orally bioavailable, highly selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed by Connexios Life Sciences, it enhances glucose-dependent insulin secretion primarily via Gαq/11 signaling in pancreatic beta cells.

Molecular Formula
Molecular Weight
Cat. No. B1574312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNX-011-67
SynonymsCNX-011-67;  CNX011-67;  CNX 011-67;  CNX-01167;  CNX01167;  CNX 01167.; unknow.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CNX-011-67 GPR40 Agonist: Baseline Identity and Target Engagement Profile for Procurement Selection


CNX-011-67 is a small molecule, orally bioavailable, highly selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) [1]. Developed by Connexios Life Sciences, it enhances glucose-dependent insulin secretion primarily via Gαq/11 signaling in pancreatic beta cells [1]. The compound's proprietary structure is designed to maximize receptor specificity and minimize off-target interactions [1]. Unlike broader GPR40 agonists that also bind GPR120 or PPARγ, CNX-011-67 is characterized by a dual action of enhancing insulin secretion and suppressing glucagon secretion, positioning it as a functionally differentiated tool for diabetes research [2].

Why Generic GPR40 Agonist Substitution Fails: The CNX-011-67 Differentiation Gap


Equating all GPR40 agonists as interchangeable 'insulin secretagogues' ignores critical and quantifiable differences in potency, efficacy under pathological stress, and beta-cell protective capabilities. Data demonstrate that pharmacological profiles vary dramatically across chemotypes. For instance, while multiple clinical-stage agonists like TAK-875 (fasiglifam), GW9508, and AMG 837 have been tested, CNX-011-67 demonstrates functional efficacy in neonatally streptozotocin (n-STZ) rat models characterized by high beta-cell stress, a model system where other prominent GPR40 agonists failed to enhance insulin secretion [1]. Furthermore, CNX-011-67 exhibits a unique dual mechanism that both stimulates insulin secretion and suppresses dysregulated glucagon secretion under glucolipotoxic conditions, a combination of actions not demonstrated by the leading clinical comparator TAK-875 [2]. Substitution with a generic GPR40 agonist thus risks loss of these specific, quantifiable therapeutic benefits.

Quantitative Differentiation Evidence for CNX-011-67 Against Key GPR40 Agonist Comparators


Exceptional Potency for Human GPR40 Compared to Clinical Candidates TAK-875 and AMG 837

CNX-011-67 exhibits significantly higher potency for human GPR40 compared to the most advanced clinical-stage agonists. In cell-based functional assays, CNX-011-67 displays an EC50 of 0.24 nM for human GPR40 [1]. In contrast, TAK-875 (fasiglifam), the only GPR40 agonist to reach Phase III clinical trials, has a reported EC50 of approximately 14 nM in human GPR40-expressing CHO cells [2]. Similarly, AMG 837, a Phase I candidate, has an EC50 of 13 nM [3]. This represents an approximately 58-fold greater potency for CNX-011-67 compared to TAK-875.

GPR40 Agonist Potency EC50

Unique In Vivo Efficacy in High-Stress Beta-Cell Models Where Other GPR40 Agonists Fail

CNX-011-67 is distinguished by its activity in the n-STZ rat model, which is characterized by high beta-cell stress and mimics the pathology of type 2 diabetes. The original research unequivocally states that 'none of these abovementioned molecules [GW9508, TAK-875, AS2575959, AMG837] have been reported to increase insulin secretion in n-STZ model which has high β-cell stress' [1]. In contrast, CNX-011-67 treatment in this model significantly enhanced insulin secretion and restored glucose tolerance to levels similar to sham controls (AUC glucose: 4232 ± 182 vs. 5725 ± 358 for untreated n-STZ rats, P < 0.01) [1].

N-STZ Rat Model Beta-Cell Stress Insulin Secretion

Demonstrated Suppression of Pathological Glucagon Secretion Under Metabolic Stress

Beyond stimulating insulin, CNX-011-67 uniquely suppresses glucagon secretion under diabetogenic conditions. In intact rat islets cultured under chronic glucolipotoxic (GL) conditions to mimic T2DM pathology, acute high-glucose exposure elicited a pathological increase in glucagon secretion to 32.9 ± 2.3 pg/islet. Chronic co-treatment with CNX-011-67 significantly reduced this glucagon hypersecretion to 21.7 ± 1 pg/islet (P < 0.01) [1]. This suppression of glucagon secretion, a key driver of hyperglycemia in type 2 diabetes, was accompanied by a reduction in islet glucagon content from 219.6 ± 8.1 pg/islet to 174.4 ± 16.1 pg/islet (P < 0.05) [1]. This specific dual insulinotropic and glucagonostatic mechanism has not been demonstrated for TAK-875 or other partial agonists.

Glucagon Suppression Glucolipotoxicity Dual Mechanism

Quantitative Beta-Cell Preservation with Reduced Apoptosis and Insulin Resistance

In vivo treatment with CNX-011-67 for 7 weeks in male ZDF rats, a model of progressive beta-cell failure, resulted in significant beta-cell preservation and reduced metabolic stress. Quantitative histological analysis showed that CNX-011-67 treatment reduced the number of apoptotic beta-cells from 47 ± 8.7 in diabetic controls to 29 ± 4.6 (P < 0.05) [1]. This was complemented by a 35% reduction in HOMA-IR (41.82 ± 2.59 vs. 64.26 ± 6.18, P < 0.05) and a 53% decrease in plasma fructosamine (111.25 ± 10.61 vs. 236.36 ± 19.08 μmol/l, P < 0.01), indicating improved insulin sensitivity and glycemic control [1]. Under chronic inflammation, CNX-011-67 reduced caspase-3 activity from 163% to 98% of control levels, normalizing apoptosis signaling [2].

Beta-Cell Apoptosis HOMA-IR Islet Preservation

Sustained Pharmacodynamic 'Memory Effect' Following Cessation of Treatment

CNX-011-67 induces a unique pharmacodynamic 'memory effect' where enhanced beta-cell function persists well beyond the compound's pharmacokinetic half-life. In n-STZ rats treated for 8 weeks, the enhanced insulin secretion response to an oral glucose load was maintained even one week after treatment withdrawal. A 27% increase in insulin AUC was observed at week 8 during active treatment (P < 0.001), and this increased to 35% at week 9, one week after CNX-011-67 was discontinued (P < 0.05) [1]. With a compound half-life of approximately 6 hours in rats, the persistence of this effect for a full week indicates a durable functional restoration of beta-cells rather than a transient pharmacological effect.

Pharmacodynamics Memory Effect Beta-Cell Function

Procurement-Driven Application Scenarios for CNX-011-67 Based on Quantitative Evidence


In Vitro Modeling of Advanced Beta-Cell Dysfunction and Glucolipotoxicity

Researchers studying beta-cell decompensation under chronic nutrient excess (glucolipotoxicity) should select CNX-011-67 over standard GPR40 agonists like GW9508. The compound's dual function, quantitatively validated to suppress pathological glucagon hypersecretion (a 34% reduction at 21.7 pg/islet vs. 32.9 pg/islet) while concurrently restoring insulin secretion under GL conditions [1], makes it the preferred tool for investigating combined alpha- and beta-cell pathophysiology.

In Vivo Studies on Diabetes Disease Modification and Beta-Cell Regeneration

For preclinical programs targeting disease modification rather than symptomatic glycemic control, CNX-011-67 is indicated by its unique ability to reduce beta-cell apoptosis (38% reduction) and sustain function post-treatment (35% increase in insulin AUC one week post-washout) [2]. Its activity in the high-stress n-STZ model, where TAK-875 and AMG 837 are ineffective, makes it an essential tool for proof-of-concept studies aiming to demonstrate beta-cell recovery [3].

Translational Validation in Human Type 2 Diabetic Islets

Investigators seeking to bridge the translational gap between rodent models and human pathology can leverage the demonstrated efficacy of CNX-011-67 in islets isolated from type 2 diabetic patients. Unlike compounds where human islet data is absent, CNX-011-67 has been shown to increase insulin secretion in T2DM islets that were otherwise non-responsive to elevated glucose concentrations [3], providing a robust tool for ex vivo human tissue pharmacology studies.

Investigating GPR40-Mediated Inflammatory and ER Stress Signaling in Beta-Cells

To dissect the role of GPR40 in modulating inflammatory and endoplasmic reticulum (ER) stress pathways, CNX-011-67 is the optimal candidate. It has been specifically shown to attenuate JNK phosphorylation (from 4.4-fold to 1.5-fold of control), reverse inflammation-induced ROS production (1.8-fold to control levels), and reduce caspase-3 activity (163% to 98% of control) in beta-cells exposed to pro-inflammatory cytokines [4]. This validated anti-inflammatory profile provides a solid mechanistic foundation for cellular stress studies.

Quote Request

Request a Quote for CNX-011-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.